molecular formula C4H5N3O2 B14918478 Methyl 3H-1,2,4-triazole-5-carboxylate

Methyl 3H-1,2,4-triazole-5-carboxylate

Cat. No.: B14918478
M. Wt: 127.10 g/mol
InChI Key: HFKMIFIIOKPBFJ-UHFFFAOYSA-N
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Description

Methyl 3H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification . The overall yield of this process is approximately 32%, with a purity of 98% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl ester group into a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles. These products are often used as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Methyl 3H-1,2,4-triazole-5-carboxylate is unique due to its specific arrangement of nitrogen atoms within the triazole ring, which imparts distinct chemical properties. Similar compounds include:

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

methyl 3H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H2,1H3

InChI Key

HFKMIFIIOKPBFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NCN=N1

Origin of Product

United States

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